molecular formula C18H17NO4 B2602537 2-(3,4-Dimethoxybenzoyl)-3-methyl-1-benzofuran-6-amine CAS No. 929339-31-1

2-(3,4-Dimethoxybenzoyl)-3-methyl-1-benzofuran-6-amine

Cat. No.: B2602537
CAS No.: 929339-31-1
M. Wt: 311.337
InChI Key: AGUSWZKERGSFMX-UHFFFAOYSA-N
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Description

2-(3,4-Dimethoxybenzoyl)-3-methyl-1-benzofuran-6-amine is an organic compound that belongs to the class of benzofurans This compound is characterized by the presence of a benzofuran ring substituted with a 3,4-dimethoxybenzoyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Dimethoxybenzoyl)-3-methyl-1-benzofuran-6-amine typically involves the reaction of 3,4-dimethoxybenzoic acid with appropriate reagents to form the benzoyl chloride derivative. This intermediate is then reacted with 3-methyl-1-benzofuran-6-amine under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and bases like triethylamine (TEA) to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing the use of hazardous reagents and solvents. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed to enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dimethoxybenzoyl)-3-methyl-1-benzofuran-6-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Chromium trioxide, potassium permanganate.

    Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Nucleophiles: Sodium methoxide, potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

2-(3,4-Dimethoxybenzoyl)-3-methyl-1-benzofuran-6-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3,4-Dimethoxybenzoyl)-3-methyl-1-benzofuran-6-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in oxidative stress pathways, leading to its antioxidant effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3,4-Dimethoxybenzoyl)-3-methyl-1-benzofuran-6-amine is unique due to its specific substitution pattern on the benzofuran ring, which imparts distinct chemical and biological properties. Its combination of a benzofuran core with a 3,4-dimethoxybenzoyl group makes it a valuable compound for various research applications, distinguishing it from other similar compounds .

Properties

IUPAC Name

(6-amino-3-methyl-1-benzofuran-2-yl)-(3,4-dimethoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO4/c1-10-13-6-5-12(19)9-15(13)23-18(10)17(20)11-4-7-14(21-2)16(8-11)22-3/h4-9H,19H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGUSWZKERGSFMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=C1C=CC(=C2)N)C(=O)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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